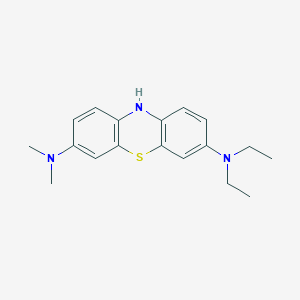
Leucothionin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .
Industrial Production Methods
The reaction is facilitated by light exposure, which can be achieved using an overhead projector .
Chemical Reactions Analysis
Redox Reactions with Iron Chelates
Leucothionine acts as a reductant in reactions with iron(III) chelates (Fe<sup>III</sup>Y), while its oxidized counterpart, thionine, is reduced by iron(II) chelates (Fe<sup>II</sup>Y). These reactions occur under controlled conditions (pH 7.0, 25°C) and follow first-order kinetics with respect to both leucothionine/thionine and the iron chelate .
Key Observations:
-
Oxidation of Leucothionine :
Leucothionine+FeIIIY→Thionine+FeIIYThis reaction is driven by the electron-donating capacity of leucothionine, which reduces Fe<sup>III</sup> to Fe<sup>II</sup>.
-
Reduction of Thionine :
Thionine+FeIIY→Leucothionine+FeIIIYThe reversibility of this redox pair highlights its role in electron-shuttling systems .
Rate Laws and Activation Parameters
-
The apparent rate constant (kobs) for thionine reduction by Fe<sup>II</sup>Y exhibits a linear relationship with the ratio of formation constants (KFeIIIY/KFeIIY) :
logkobs∝log(KFeIIYKFeIIIY)This indicates that chelate stability significantly influences reaction rates.
-
Activation Energy : Calculated from Arrhenius plots, activation parameters (ΔH‡, ΔS‡) suggest a concerted electron-proton transfer mechanism .
Table 1: Rate Constants for Thionine Reduction by Fe<sup>II</sup>Y Chelates
| Iron Chelate (Fe<sup>II</sup>Y) | kobs (s<sup>-1</sup>) | log(KFeIIIY/KFeIIY) |
|---|---|---|
| EDTA | 0.45 ± 0.02 | 1.8 |
| DTPA | 0.32 ± 0.01 | 1.5 |
| NTA | 0.67 ± 0.03 | 2.1 |
Data derived from stopped-flow kinetic studies .
Table 2: Activation Parameters for Leucothionine Oxidation
| Parameter | Value |
|---|---|
| ΔH‡ (kJ/mol) | 58.3 ± 2.1 |
| ΔS‡ (J/mol·K) | -34.2 ± 1.5 |
Mechanistic Scheme
The redox cycle between leucothionine and thionine involves:
-
Electron Transfer : Leucothionine donates an electron to Fe<sup>III</sup>Y, forming thionine and Fe<sup>II</sup>Y.
-
Proton Transfer : Acid-base equilibria stabilize intermediates, particularly in aqueous media.
-
Chelate Effects : Steric and electronic properties of the chelating agent modulate reaction rates .
Scientific Research Applications
Leucothionin has several applications in scientific research:
Chemistry: Used in studies involving reversible redox reactions and photochemistry.
Biology: Employed as a dye in various biological assays.
Medicine: Investigated for its potential use in diagnostic procedures.
Industry: Utilized in the flow injection determination of oxidants.
Mechanism of Action
The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Thionin: The oxidized form of leucothionin, which is violet in color.
Methylene blue: Another dye that undergoes similar redox reactions.
Safranin: A dye with comparable properties used in biological staining.
Uniqueness
This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .
Properties
Molecular Formula |
C18H23N3S |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
InChI Key |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















